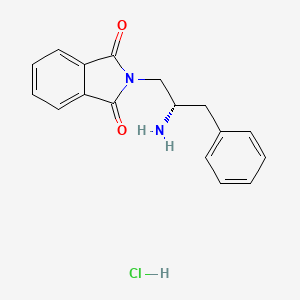

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” is a chemical compound with the molecular formula C17H17ClN2O2 . It is listed in various chemical databases and is available for purchase from chemical suppliers .

Synthesis Analysis

The synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” involves multiple steps . The process includes the use of aluminum (III) chloride, N-ethyl-N,N-diisopropylamine, tetrabutylammomium bromide, sodium hydrogencarbonate, hydrazine hydrate, and 1-ethyl- (3- (3-dimethylamino)propyl)-carbodiimide hydrochloride .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride)” are complex and involve multiple steps . These steps include reactions at different temperatures and conditions .

Scientific Research Applications

Polymer Synthesis : It has been used as a novel initiator for the synthesis of amino-end functionalized polystyrene by atom transfer radical polymerization (Pourjavadi et al., 2011).

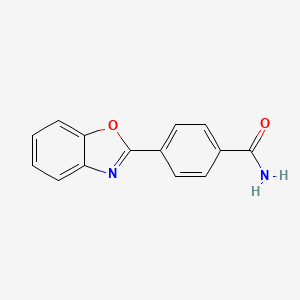

Optoelectronic Materials : Derivatives of this compound are used in the design of optoelectronically important materials, with research showing their high thermal stability and excellent properties as fluorescent compounds (Mane, Katagi, & Melavanki, 2019).

Antimicrobial Studies : A derivative, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, has shown moderate antimicrobial activity, especially against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Liquid Crystals : Isoindoline-1,3-dione-based mesogenic Schiff bases have been prepared, displaying enantiotropic liquid crystalline behavior with Nematic texture and SmA phase (Dubey et al., 2018).

Catalysis : Functionalized nanoparticles using this compound have been developed for the synthesis of 4H-pyran derivatives, offering environmental friendliness and excellent yields (Shabani et al., 2021).

Green Chemistry : It has been used in the development of a greener catalytic system for the synthesis of isoindoline-1,3-dione derivatives (Journal et al., 2019).

Spectral Studies : The structure of isoindoline-1,3-dione derivatives has been analyzed using NMR spectroscopy, offering insights into their molecular composition (Dioukhane et al., 2021).

Biomedical Research : Isoindoline-1,3-dione derivatives have been investigated for their COX inhibitory activity, indicating potential anti-inflammatory applications (Jaafar et al., 2021).

properties

IUPAC Name |

2-[(2S)-2-amino-3-phenylpropyl]isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2.ClH/c18-13(10-12-6-2-1-3-7-12)11-19-16(20)14-8-4-5-9-15(14)17(19)21;/h1-9,13H,10-11,18H2;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANRDCWNKUZPSH-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN2C(=O)C3=CC=CC=C3C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-aMino-3-phenylpropyl)isoindoline-1,3-dione (Hydrochloride) | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)